An In-Depth Technical Guide to the Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
An In-Depth Technical Guide to the Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically designed around the construction of the key intermediate, 2,3-diamino-6-methylpyridine, followed by a robust cyclization to form the desired imidazo[4,5-b]pyridin-2-one core. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights, mechanistic explanations, and a foundation for further exploration of this chemical scaffold.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this heterocyclic system have shown a broad spectrum of biological activities, including but not limited to, kinase inhibition and antiviral applications. The specific compound, 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, presents a unique substitution pattern that warrants investigation for its potential pharmacological properties. This guide delineates a logical and efficient synthetic route to this molecule, emphasizing practical experimental considerations and the underlying chemical principles.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (1) points to the key disconnection of the urea-like C-N bonds in the imidazole ring. This reveals the critical precursor, 2,3-diamino-6-methylpyridine (2). This diamine can be obtained from 2-amino-6-methyl-3-nitropyridine (3) through the reduction of the nitro group. The synthesis of compound 3 can be achieved via the nitration of the commercially available 2-amino-6-methylpyridine (4).
Caption: Retrosynthetic pathway for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one.
Synthesis Pathway
The forward synthesis is a three-step process commencing with the nitration of 2-amino-6-methylpyridine, followed by the reduction of the resulting nitro compound, and culminating in the cyclization of the diamine to yield the target molecule.
Step 1: Synthesis of 2-amino-6-methyl-3-nitropyridine (3)
The initial step involves the regioselective nitration of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3-position is favored.
Protocol:
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To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.[2]
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Causality of Experimental Choices:
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Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a protonating agent, which helps to control the reactivity of the starting material and the nitrating agent.
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Low-Temperature Addition: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and other side reactions.[2]
Step 2: Synthesis of 2,3-diamino-6-methylpyridine (2)
The reduction of the nitro group in 2-amino-6-methyl-3-nitropyridine is a critical step to furnish the key diamine intermediate. Several reduction methods are available, with catalytic hydrogenation being a clean and efficient option.
Protocol:
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2-amino-6-methyl-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.
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A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
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The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
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The reaction is monitored by TLC until the starting material is completely consumed.
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Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 2,3-diamino-6-methylpyridine.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic reaction.
Step 3: Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (1)
The final step is the cyclization of 2,3-diamino-6-methylpyridine to form the imidazolinone ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent and safe reagent for this transformation, acting as a phosgene equivalent.[3][4]
Protocol:
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To a stirred solution of 2,3-diamino-6-methylpyridine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature.[5][6]
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The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction is monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one.
Causality of Experimental Choices:
-
1,1'-Carbonyldiimidazole (CDI): CDI is a mild and selective reagent for the formation of urea linkages. It reacts with the two amino groups of the diamine to form the cyclic urea structure of the imidazolinone ring. Its byproducts (imidazole and carbon dioxide) are volatile and easily removed, simplifying the work-up procedure.[3][5]
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Aprotic Solvent: Aprotic solvents are used to prevent any unwanted reactions of CDI with the solvent.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one.
Characterization Data (Predicted)
As of the writing of this guide, detailed experimental spectroscopic data for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is not widely available in the public domain. However, based on the structure, the following characteristic peaks can be predicted. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Table 1: Predicted Spectroscopic Data for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the methyl protons, the two aromatic protons on the pyridine ring, and the N-H protons of the imidazolinone ring. The chemical shifts will be influenced by the electronic environment of the fused ring system. |
| ¹³C NMR | Signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbonyl carbon of the imidazolinone ring. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z 150.0662 and [M+Na]⁺ peak at m/z 172.0481.[7] |
Conclusion
The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. By utilizing readily available starting materials and well-established chemical transformations, this protocol provides a solid foundation for researchers to access this promising heterocyclic scaffold. The insights into the causality of experimental choices and the structured workflow are intended to empower scientists in their efforts to synthesize and explore the potential applications of this and related compounds in the field of drug discovery.
References
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Pipzine Chemicals. 2-Amino-6-methyl-3-nitropyridine chemical synthesis methods. Available from: [Link]
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Figueiredo, R. M.; Fröhlich, R.; Christmann, M. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. Available from: [Link]
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Baucom, K. D.; Jones, S. C.; Roberts, S. W. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][8][9]Triazolo[4,3-a]pyridines. Org. Lett.2016 , 18 (3), 560–563.
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PubChemLite. 7-methyl-1h,2h,3h-imidazo[4,5-b]pyridin-2-one. Available from: [Link]
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MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available from: [Link]
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ResearchGate. 1,1′-Carbonyldiimidazole (CDI). Available from: [Link]
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